molecular formula C15H16O6 B198299 Norcimifugin CAS No. 49624-66-0

Norcimifugin

Cat. No. B198299
CAS RN: 49624-66-0
M. Wt: 292.28 g/mol
InChI Key: FHCHSXPHLRBEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norcimifugin, also known as Angelicain, is a constituent of Cimicifuga foetida . It is used for research and development purposes .

Scientific Research Applications

Identification in Traditional Chinese Medicine

Norcimifugin has been identified in Saposhnikoviae Radix (SR), a traditional Chinese medicine. A study by Chen et al. (2018) developed a method using high-performance liquid chromatography coupled with electrospray ionisation quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS/MS) for qualitative analysis of SR. This method identified this compound among other compounds, enhancing understanding of SR's chemical composition.

Role in Antibacterial Activity

This compound has been identified in the antibacterial activity fraction of Angelica polymorpha Maxim. Research by Zheng-jun (2011) isolated several compounds, including this compound, from this plant, which is significant for understanding its antibacterial properties.

Bioelectrochemical Applications

While not directly linked to this compound, research in bioelectrochemistry could be relevant for its application. Zhou and Dong (2011) discuss bioelectronic devices, including biosensors, which could be used for detecting compounds like this compound.

Potential in Nanocarrier-Based Drug Delivery

Research on nanocarriers for gene delivery, as reviewed by Loh et al. (2016), explores inorganic nanoparticles for delivering genetic materials. This technology could potentially be adapted for the delivery of compounds like this compound.

Translational Epidemiology

In a broader context, the field of translational epidemiology, as discussed by Khoury et al. (2010), focuses on translating scientific discoveries into population health impact. This approach could be applicable in utilizing this compound for public health benefits.

Theranostic Applications

A study by Mukherjee et al. (2016) on multifunctional polymeric nanoaggregates for targeted cancer therapy and imaging suggests a potential framework for utilizing this compound in theranostic applications.

Role in Biofilm Control

Research on biofilm control, as presented by Si and Quan (2017) and Si, Quan, and Wu (2015), highlights novel strategies in biofilm mitigation. Although focusing on norspermidine, similar strategies could be explored with this compound.

Safety and Hazards

Norcimifugin is intended for research and development use only and is not for medicinal or household use . Users are advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Norcimifugin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the modulation of enzyme activity, either through inhibition or activation, thereby influencing metabolic pathways.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . This compound can modulate gene expression, leading to changes in the production of cytokines and other signaling molecules. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as anti-inflammatory and immunomodulatory actions . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These interactions can influence the metabolism of other compounds, affecting metabolic flux and metabolite levels. This compound’s role in these pathways underscores its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The distribution of this compound within the body is crucial for its therapeutic efficacy and safety.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level.

properties

IUPAC Name

(2S)-4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCHSXPHLRBEBR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49624-66-0
Record name Norcimifugin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49624-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the presence of Norcimifugin in natural sources?

A1: this compound has been identified in the antibacterial fraction of Angelica polymorpha Maxim []. This finding marked the first reported instance of this compound within the Angelica family. Furthermore, this compound has also been isolated from Cimicifuga foetida, a plant traditionally used for its anti-inflammatory properties [].

Q2: What analytical techniques are commonly employed to identify and characterize this compound?

A2: High-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS/MS) has proven effective for characterizing this compound, particularly within complex mixtures like those found in Saposhnikovia divaricata (Turcz.) Schischk. (Umbelliferae), commonly known as Saposhnikoviae Radix []. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios and fragmentation patterns.

Q3: What is the significance of identifying this compound and other compounds in traditional medicinal plants?

A3: Identifying specific compounds in traditional medicines, such as this compound in Saposhnikoviae Radix, is crucial for several reasons []. First, it allows for the standardization of these medicines, ensuring consistent efficacy and safety. Second, it paves the way for understanding the specific mechanisms of action responsible for their therapeutic effects, potentially leading to the development of novel drugs. Finally, this knowledge contributes to a deeper understanding of the chemical diversity and potential of these plants in medicine.

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